N-(3-Oxopentanoyl)pyridine-3-carboxamide
Description
N-(3-Oxopentanoyl)pyridine-3-carboxamide is a pyridine-3-carboxamide derivative characterized by a pyridine ring substituted at the 3-position with a carboxamide group and a 3-oxopentanoyl side chain. Pyridine-3-carboxamides are known for their diverse pharmacological and agrochemical activities, including enzyme inhibition, antimicrobial effects, and fungicidal action .
Properties
CAS No. |
84794-30-9 |
|---|---|
Molecular Formula |
C11H12N2O3 |
Molecular Weight |
220.22 g/mol |
IUPAC Name |
N-(3-oxopentanoyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C11H12N2O3/c1-2-9(14)6-10(15)13-11(16)8-4-3-5-12-7-8/h3-5,7H,2,6H2,1H3,(H,13,15,16) |
InChI Key |
YJQUWJGIRMRWDH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)CC(=O)NC(=O)C1=CN=CC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Differences :
- Substituent Effects: The difluoromethyl group in A.3.32–A.3.39 enhances lipophilicity and metabolic stability compared to the 3-oxopentanoyl group, which introduces a ketone functionality prone to redox reactions.
- Biological Targets: The indan substituents in A.3.32–A.3.39 improve binding to fungal complex II, whereas the oxopentanoyl chain may direct the target compound toward different enzymes or receptors.
Pharmacologically Active Pyridine-3-Carboxamides
highlights pyridine-3-carboxamides as gastric (H+/K+)-ATPase inhibitors. For instance:
Comparison with Target Compound :
- Functional Groups: The sulfinyl and dimethoxybenzyl groups in ’s compounds enhance specificity for proton pumps, while the 3-oxopentanoyl group may confer distinct pharmacokinetic properties (e.g., solubility, half-life).
- Activity : The target compound’s ketone-containing side chain could influence its ability to interact with ATPases or other redox-sensitive targets.
Antimicrobial and Antiangiogenic Analogues
- Pyridine-3-carboxamide Oxime Derivatives: lists "N-(2-trifluoromethylphenyl)-pyridine-3-carboxamide oxime" (C₁₃H₁₀F₃N₃O), which exhibits antimicrobial properties. The trifluoromethyl group enhances membrane penetration, contrasting with the oxopentanoyl chain’s polar nature .
- Quinoline-3-Carboxamides: Linomide (N-phenylmethylquinoline-3-carboxamide) in shows antiangiogenic activity by inhibiting endothelial cell migration. Pyridine vs. quinoline ring systems alter electron distribution and binding affinity .
Research Findings and Mechanistic Insights
Substituent-Driven Activity
- Electron-Withdrawing Groups : Fluorine or sulfinyl groups (e.g., A.3.32 ) enhance stability and target affinity.
- Ketone Functionality: The 3-oxopentanoyl group may participate in hydrogen bonding or Schiff base formation, influencing interactions with enzymes like transpeptidases or oxidoreductases .
Pharmacokinetic Considerations
- Metabolism: Difluoromethyl groups resist oxidative degradation, whereas the oxopentanoyl chain could undergo β-oxidation or ketone reduction, affecting bioavailability .
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of N-(3-Oxopentanoyl)pyridine-3-carboxamide?
- Methodological Answer : Synthesis optimization involves selecting catalysts (e.g., Lewis acids or bases for acyl transfer reactions) and fine-tuning reaction parameters such as temperature (60–100°C), solvent polarity (e.g., DMF or THF), and reaction time (12–24 hours). Purification via column chromatography or recrystallization is critical to achieve >95% purity. Yield improvements can be monitored using HPLC or GC-MS .
Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton environments and confirms the acyl-pyridine linkage.
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.
- Infrared (IR) Spectroscopy : Confirms carbonyl (C=O) and amide (N-H) functional groups.
- X-ray Crystallography : Resolves 3D conformation and bond angles for structural validation .
Q. How can researchers conduct preliminary biological activity screening for this compound?
- Methodological Answer : Use in vitro assays targeting enzymes (e.g., kinases, proteases) or receptors (e.g., GPCRs) relevant to the compound’s hypothesized activity. Standardize assays with positive controls (e.g., known inhibitors) and measure IC₅₀ values via dose-response curves. Cell viability assays (MTT or ATP-based) assess cytotoxicity .
Advanced Research Questions
Q. How can contradictory data on the biological efficacy of pyridine-3-carboxamide derivatives be resolved?
- Methodological Answer : Conduct meta-analyses of existing studies to identify variables such as assay conditions (pH, temperature) or compound purity. Reproduce experiments under standardized protocols, and validate structural identity via spectral databases (e.g., PubChem). Cross-reference with analogs like N-cyclopropylmethyl derivatives to isolate structure-activity trends .
Q. What experimental strategies elucidate the mechanism of enzyme inhibition by this compound?
- Methodological Answer :
- Kinetic Studies : Measure substrate turnover rates (e.g., Michaelis-Menten kinetics) to determine competitive/non-competitive inhibition.
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters.
- Molecular Dynamics Simulations : Model ligand-protein interactions to identify key binding residues .
Q. How do structural modifications to the acyl and pyridine moieties influence pharmacokinetic properties?
- Methodological Answer : Introduce substituents (e.g., electron-withdrawing groups on the pyridine ring) and assess impacts via:
- LogP Measurements : Evaluate lipophilicity using shake-flask or HPLC methods.
- Metabolic Stability Tests : Use liver microsomes to track degradation half-life.
- Permeability Assays : Caco-2 cell models predict intestinal absorption .
Q. What computational tools predict the binding mode of this compound with target proteins?
- Methodological Answer :
- Molecular Docking : Tools like AutoDock Vina or Schrödinger predict binding poses using crystal structures (e.g., from PDB).
- Free Energy Perturbation (FEP) : Calculates relative binding affinities for analogs.
- QSAR Modeling : Relates structural descriptors (e.g., Hammett constants) to activity data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
